

Application Note: High-Resolution UPLC Analysis of Fluoxetine and Its Related Compounds

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Compound of Interest

Compound Name: *Fluoxetine Succinamic Acid*

Cat. No.: *B195944*

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Abstract

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation and quantification of fluoxetine hydrochloride and its potential impurities. The described protocol is a stability-indicating assay, capable of resolving fluoxetine from its key related compounds and degradation products, making it suitable for routine quality control, stability studies, and impurity profiling in bulk drug substances and pharmaceutical formulations. The method utilizes a sub-2 μm particle column to achieve superior resolution and sensitivity with significantly reduced analysis times compared to traditional HPLC methods.

Introduction

Fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.^[1] The manufacturing process and storage of fluoxetine can lead to the formation of various impurities and degradation products that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies require stringent control of these impurities. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher efficiency, speed, and resolution, making it an ideal technology for the analysis of fluoxetine and its related compounds. This application

note provides a comprehensive UPLC method, validation summary, and a detailed protocol for this analysis.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A validated UPLC method was developed for the determination of fluoxetine and its related compounds. The experimental conditions are summarized in the table below.

Parameter	Condition
Chromatographic System	UPLC system with a PDA/TUV detector
Column	Agilent Eclipse XDB C18 (50 mm x 2.1 mm, 1.8 μ m) or equivalent
Mobile Phase	Isocratic mixture of Methanol and Water (80:20 v/v)
Flow Rate	1.0 mL/min
Injection Volume	5 μ L
Column Temperature	20°C
Detection Wavelength	210 nm
Run Time	Approximately 6 minutes

Preparation of Solutions

- Diluent: A mixture of Methanol and Water (80:20 v/v) was used as the diluent.
- Standard Stock Solution (Fluoxetine): Accurately weigh and dissolve an appropriate amount of fluoxetine hydrochloride reference standard in the diluent to obtain a concentration of 100 μ g/mL.
- Impurity Stock Solution: Prepare a stock solution containing known fluoxetine related compounds at a concentration of 10 μ g/mL each in the diluent.

d) Spiked Sample Solution: Prepare a solution of fluoxetine hydrochloride at the working concentration (e.g., 30 µg/mL) and spike it with the impurity stock solution to achieve a final impurity concentration at the desired level (e.g., 0.15% of the fluoxetine concentration).

Method Validation Summary

The UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity (Fluoxetine)	0.30-100 µg/mL[2]
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.09 µg/mL[2]
Limit of Quantification (LOQ)	0.30 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference from excipients or degradation products

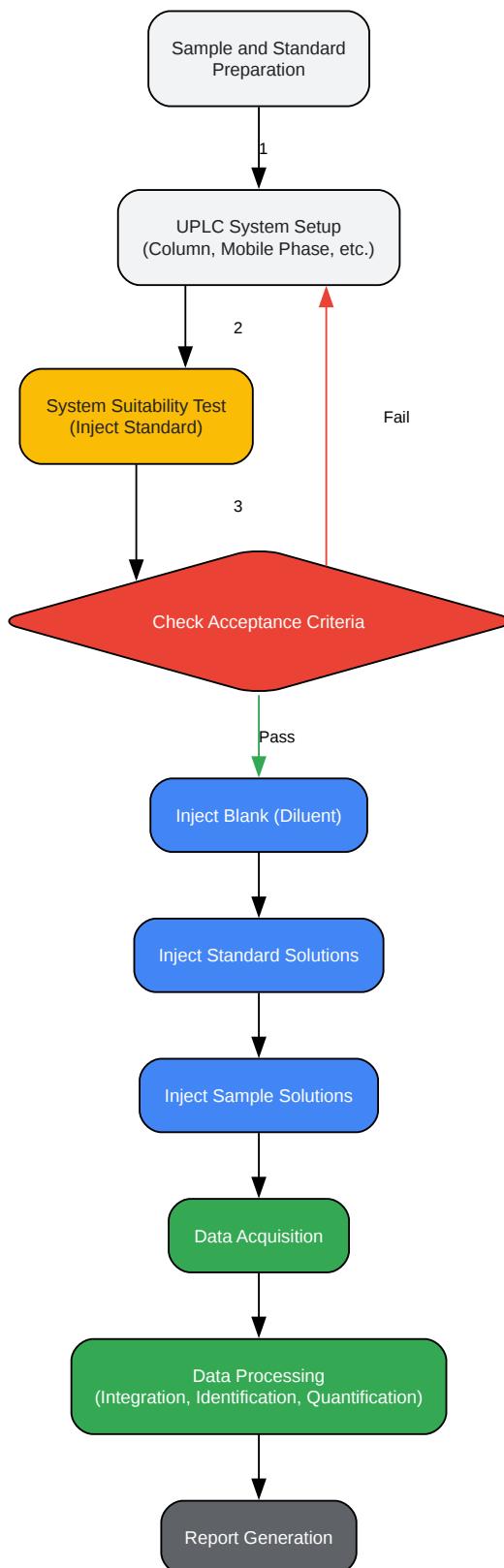
System Suitability

System suitability tests are crucial to ensure the chromatographic system is performing adequately. The acceptance criteria are provided in the table below.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas (n=6)	$\leq 2.0\%$

UPLC Analysis Workflow

The following diagram illustrates the general workflow for the UPLC analysis of fluoxetine and its related compounds.



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Caption: Workflow for UPLC analysis of fluoxetine.

Results and Discussion

The developed UPLC method successfully separated fluoxetine from its known related compounds and degradation products in a short run time. A representative chromatogram showing the separation of fluoxetine and its degradation products is presented in other studies. The method demonstrated excellent linearity, accuracy, and precision, making it highly reliable for quantitative analysis. The stability-indicating nature of the assay was confirmed through forced degradation studies, where the method was able to resolve the main peak from all degradation products.

Conclusion

The UPLC method described in this application note is rapid, sensitive, and selective for the determination of fluoxetine and its related compounds. The method is suitable for high-throughput analysis in a quality control environment and can be effectively used for the assessment of drug purity and stability. The detailed protocol and validation summary provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fluoxetine.

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References

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